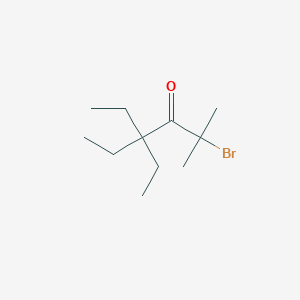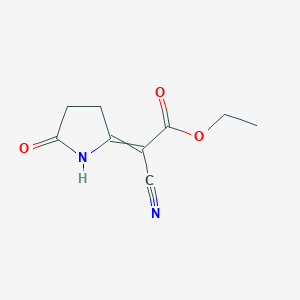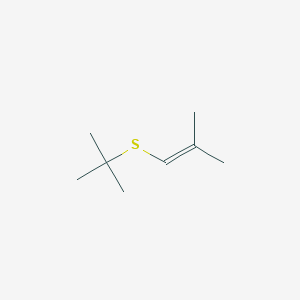
Butyl 2-hydroxy-2-methylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-hydroxy-2-methylpent-4-enoate is an organic compound with a unique structure that includes a butyl group, a hydroxyl group, and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-hydroxy-2-methylpent-4-enoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxy-2-methylpent-4-enoic acid with butanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-hydroxy-2-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Nucleophiles such as halides or amines can react with the hydroxyl group under basic conditions.
Major Products
Oxidation: Formation of butyl 2-oxo-2-methylpent-4-enoate.
Reduction: Formation of butyl 2-hydroxy-2-methylpentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 2-hydroxy-2-methylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of Butyl 2-hydroxy-2-methylpent-4-enoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bond can participate in addition reactions. These interactions can affect the compound’s biological activity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 2-hydroxy-2-methylpentanoate: Similar structure but lacks the double bond.
Butyl 2-oxo-2-methylpent-4-enoate: Similar structure but contains a carbonyl group instead of a hydroxyl group.
Propiedades
Número CAS |
62696-38-2 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
butyl 2-hydroxy-2-methylpent-4-enoate |
InChI |
InChI=1S/C10H18O3/c1-4-6-8-13-9(11)10(3,12)7-5-2/h5,12H,2,4,6-8H2,1,3H3 |
Clave InChI |
ADZCATSLQNMDNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(C)(CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
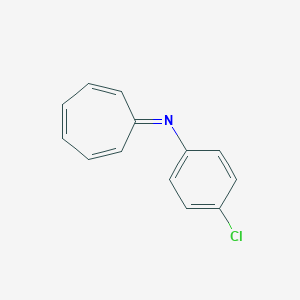
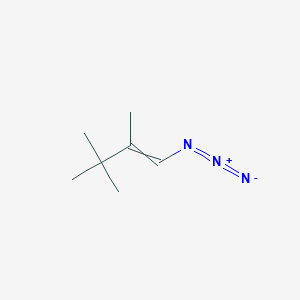
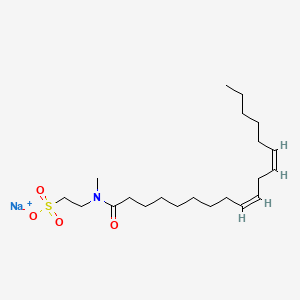
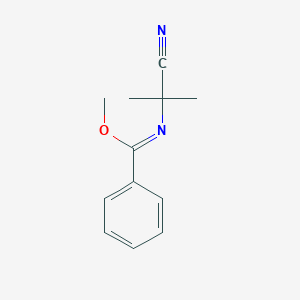
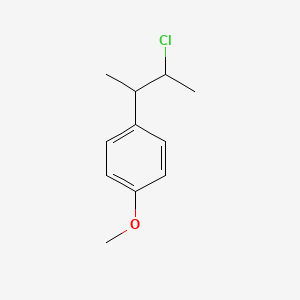

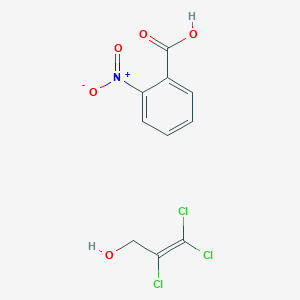
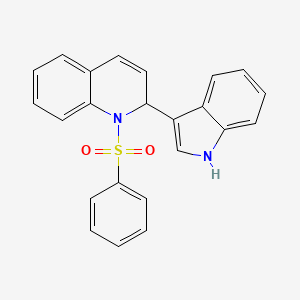
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
